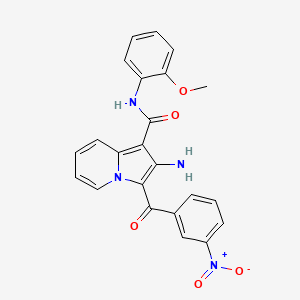

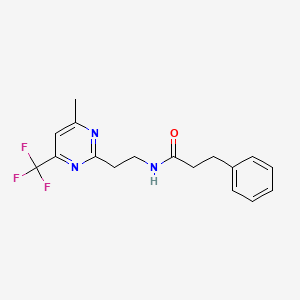

![molecular formula C15H14ClFN4O B2530726 2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034478-01-6](/img/structure/B2530726.png)

2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the nucleophilic substitution of fluorine in halogenated precursors. For instance, the synthesis of novel pyrazolo[1,5-a][1,4]benzodiazepines and an imidazo-benzodiazepinone was achieved by reacting 2-fluoro-5-nitrobenzophenone with different esters . Similarly, the synthesis of imidazo[1,2-b]pyridazines was reported from the corresponding 3-unsubstituted imidazo[1,2-b]pyridazines and N-(hydroxymethyl)benzamides . Although the exact synthesis of 2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is not detailed, it likely follows a similar pathway involving multiple steps such as cyclization, alkylation, hydrolysis, and halogenation, as suggested by the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole .

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of imidazole or pyrazole rings fused to other aromatic systems. The presence of substituents such as chloro, fluoro, and benzamide groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and binding affinity to biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include nucleophilic aromatic substitution, where a nucleophile replaces a leaving group such as fluorine. The reactivity of the compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can either activate or deactivate the aromatic ring towards further chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, it can be inferred that the presence of halogens and the rigid fused ring system could affect properties such as solubility, melting point, and stability. The benzamide moiety could also contribute to the compound's ability to engage in hydrogen bonding, which might influence its solubility in various solvents and its interaction with biological targets .

Applications De Recherche Scientifique

Synthesis and Characterization

Research into related compounds often focuses on the synthesis and characterization of novel fluorinated and chlorinated benzamide derivatives. These studies aim to explore new pathways in medicinal chemistry, utilizing the unique properties of such compounds to develop potential therapeutic agents. For instance, the synthesis of fluorinated pyrazoles and their evaluation for biological activities indicate a continued interest in these compounds for their potential as building blocks in drug discovery (Surmont et al., 2011).

Biological Evaluation

Compounds with a similar structural motif have been evaluated for various biological activities. For example, derivatives of imidazo[1,2-a]pyridines have been synthesized and assessed for their potential as antiulcer agents, showcasing the diverse pharmacological applications of these compounds (Starrett et al., 1989). Furthermore, the exploration of substituted imidazo[1,5-a]pyrazines for the study of peripheral benzodiazepine receptors using positron emission tomography highlights the role of such compounds in neurodegenerative disorder research (Fookes et al., 2008).

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, the development of more efficient synthesis methods, particularly those that are environmentally friendly, could be a focus .

Mécanisme D'action

Imidazole Compounds

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

2-chloro-4-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN4O/c1-10-8-14-20(6-7-21(14)19-10)5-4-18-15(22)12-3-2-11(17)9-13(12)16/h2-3,6-9H,4-5H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAHHSGTFLJWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

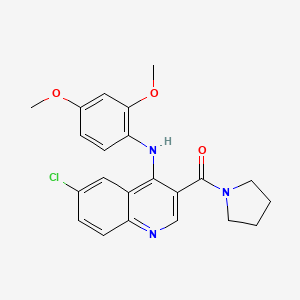

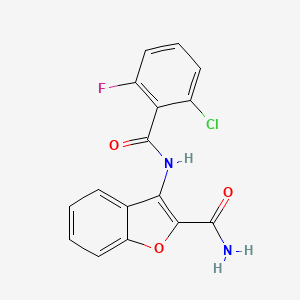

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

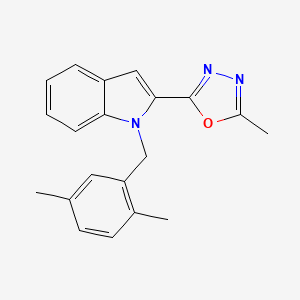

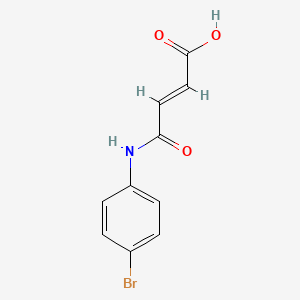

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

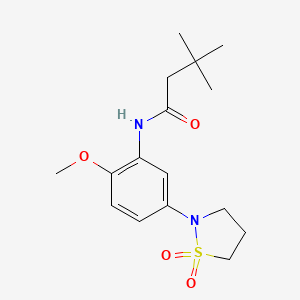

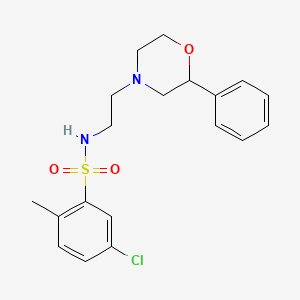

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

methyl}quinolin-8-ol](/img/structure/B2530666.png)